BT-Protac

Bioorthogonal Chemistry Targeted Protein Degradation PROTAC Prodrug

BT-PROTAC (CAS: 3032848-64-6) is a bioorthogonally activatable prodrug derived from the PROTAC molecule MZ1, designed to enable precise spatiotemporal control over targeted protein degradation. It consists of a trans-cyclooctene (TCO)-caged BRD4-targeting PROTAC that remains inactive until encountering a tetrazine-functionalized activation partner via inverse electron-demand Diels–Alder (IEDDA) click chemistry.

Molecular Formula C59H74ClN9O10S2
Molecular Weight 1168.9 g/mol
Cat. No. B12383543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBT-Protac
Molecular FormulaC59H74ClN9O10S2
Molecular Weight1168.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC7CCCCCC=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C59H74ClN9O10S2/c1-35-38(4)81-57-50(35)51(41-20-22-43(60)23-21-41)64-46(54-67-66-39(5)69(54)57)31-48(70)61-24-25-75-26-27-76-28-29-77-33-49(71)65-53(59(6,7)8)56(73)68-32-45(79-58(74)78-44-14-12-10-9-11-13-15-44)30-47(68)55(72)63-36(2)40-16-18-42(19-17-40)52-37(3)62-34-80-52/h12,14,16-23,34,36,44-47,53H,9-11,13,15,24-33H2,1-8H3,(H,61,70)(H,63,72)(H,65,71)/b14-12+/t36-,44?,45+,46-,47-,53+/m0/s1
InChIKeyATASVCOKECQNLM-ZEJYOUTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BT-PROTAC for Targeted Protein Degradation: A Bioorthogonally Activatable PROTAC Prodrug


BT-PROTAC (CAS: 3032848-64-6) is a bioorthogonally activatable prodrug derived from the PROTAC molecule MZ1, designed to enable precise spatiotemporal control over targeted protein degradation [1]. It consists of a trans-cyclooctene (TCO)-caged BRD4-targeting PROTAC that remains inactive until encountering a tetrazine-functionalized activation partner via inverse electron-demand Diels–Alder (IEDDA) click chemistry . This prodrug strategy addresses the systemic toxicity limitations of conventional PROTACs by confining degradation activity to tetrazine-rich environments, such as tumor tissues [2].

Why Generic PROTACs Cannot Substitute for BT-PROTAC in Controlled Degradation Studies


Conventional PROTACs such as MZ1 are constitutively active and induce ubiquitous degradation of their target proteins, leading to systemic toxicity and confounding off-target effects in both in vitro and in vivo models [1]. In contrast, BT-PROTAC is uniquely engineered to remain entirely inactive in the absence of a specific bioorthogonal trigger (tetrazine) . This fundamental mechanistic difference means that simply substituting BT-PROTAC with MZ1 or another constitutively active PROTAC would forfeit the ability to spatially and temporally control degradation, thereby invalidating experiments designed to assess tumor-selective activity or minimize normal tissue damage [2].

Quantitative Differentiation of BT-PROTAC from Constitutively Active PROTACs


Prodrug Inactivity vs. Constitutive Activity: Direct Comparison with Parent PROTAC MZ1

In a direct head-to-head comparison, BT-PROTAC is entirely incapable of degrading BRD4 protein, whereas its parent PROTAC MZ1 exhibits potent degradation activity [1]. This fundamental binary difference (inactive vs. active) is essential for applications requiring spatiotemporal control, as MZ1 cannot be switched off and leads to off-target degradation in non-target tissues [2].

Bioorthogonal Chemistry Targeted Protein Degradation PROTAC Prodrug

Restoration of Degradation Activity Upon Tetrazine Activation: Comparable Potency to MZ1

Upon bioorthogonal activation with BODIPY-TZ in vitro, BT-PROTAC is converted to an active PROTAC species that demonstrates a degradation capability for BRD4 and inhibition of c-Myc similar to that of the parent MZ1 [1]. This establishes that the prodrug modification does not compromise the intrinsic potency of the resulting PROTAC warhead, providing a controlled alternative to MZ1 without sacrificing efficacy [2].

Click Chemistry Bioorthogonal Activation Targeted Protein Degradation

Tumor-Selective Degradation via Tumor-Targeted Tetrazine (IR808-TZ)

The prodrug design enables tumor-selective protein degradation when paired with a tumor-targeted tetrazine. In a proof-of-concept study, BT-PROTAC remained inactive systemically but was selectively activated in tumor tissue upon encountering IR808-TZ, a tetrazine compound engineered for tumor localization [1]. This achieves a spatial selectivity that is unattainable with constitutively active PROTACs like MZ1, which cause degradation in both tumor and normal tissues [2].

Tumor-Targeting Bioorthogonal Chemistry In Vivo Selectivity

Purity and Chemical Identity Specification for Reproducible Research

BT-PROTAC is supplied with a defined purity of 95% and a verified molecular weight of 1168.9 g/mol (formula C59H74ClN9O10S2, CAS 3032848-64-6) . This level of characterization is critical for ensuring reproducibility in bioorthogonal activation studies, as impurities could lead to unintended background activity or interfere with click chemistry efficiency .

Analytical Chemistry Quality Control Reproducibility

Optimal Research and Industrial Use Cases for BT-PROTAC


In Vitro Studies Requiring Spatiotemporal Control of Protein Degradation

BT-PROTAC is ideal for in vitro experiments where precise timing of degradation initiation is critical, such as in time-lapse imaging or pulse-chase assays. Its complete inactivity in the absence of tetrazine [1] allows researchers to establish a stable baseline before triggering degradation at a specific timepoint by adding BODIPY-TZ. This is impossible with constitutively active PROTACs like MZ1, which begin degrading target proteins immediately upon cell treatment [2].

In Vivo Tumor-Selective Protein Degradation Studies

For in vivo studies aiming to minimize systemic toxicity while achieving tumor-localized degradation, BT-PROTAC is uniquely suited. When combined with a tumor-targeted tetrazine such as IR808-TZ, BRD4 degradation is confined to tumor tissue, sparing normal tissues from the cytotoxic effects of PROTAC activity [3]. This scenario is not achievable with any constitutively active PROTAC, which would cause widespread target degradation [4].

Development of Novel Bioorthogonal PROTAC Activation Platforms

BT-PROTAC serves as a foundational tool compound for researchers developing next-generation bioorthogonal activation systems. Its well-characterized TCO cage and proven activation by tetrazine make it an ideal model substrate for screening novel tetrazine delivery vectors, optimizing click chemistry kinetics, or evaluating new tumor-targeting strategies [5]. This application leverages the compound's binary on/off behavior as a readout for activation efficiency [6].

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